molecular formula C13H22O4 B012768 Entellan CAS No. 109223-77-0

Entellan

Cat. No. B012768
M. Wt: 242.31 g/mol
InChI Key: WHLPIOPUASGRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Entellan is a synthetic mounting medium used in microscopy to preserve and protect the specimen. It is a clear, colorless liquid that hardens upon drying, providing a permanent seal. The use of Entellan in microscopy has become increasingly popular due to its ease of use, quick drying time, and long-term stability.

Mechanism Of Action

The mechanism of action of Entellan involves the penetration of the mounting medium into the spaces between the cells or tissues. As the Entellan dries, it hardens and forms a permanent seal around the specimen. This seal protects the specimen from damage and prevents the loss of cellular components during the mounting process.

Biochemical And Physiological Effects

Entellan has no known biochemical or physiological effects on living organisms. It is an inert substance that does not interact with biological systems.

Advantages And Limitations For Lab Experiments

The advantages of using Entellan in lab experiments include its ease of use, quick drying time, and long-term stability. It is also compatible with a wide range of stains and dyes, making it a versatile mounting medium. However, Entellan has some limitations, including its inability to penetrate some types of tissue and its tendency to shrink over time, which can cause distortion of the specimen.

Future Directions

There are several future directions for the use of Entellan in scientific research. One area of focus is the development of new formulations that address the limitations of the current product. Another direction is the use of Entellan in combination with other mounting media to create hybrid materials with improved properties. Additionally, the use of Entellan in 3D printing and other advanced manufacturing techniques is an area of active research. Finally, the development of new applications for Entellan in fields such as forensics, environmental science, and materials science is an exciting area of future exploration.
Conclusion:
Entellan is a widely used synthetic mounting medium in microscopy that has a long history of use in scientific research. Its ease of use, quick drying time, and long-term stability make it a popular choice for preserving and protecting microscopic specimens. While there are some limitations to its use, ongoing research is focused on addressing these issues and exploring new applications for this versatile material.

Scientific Research Applications

Entellan is widely used in scientific research for mounting and preserving microscopic specimens. It is commonly used in histology, cytology, and pathology to preserve tissue samples for examination under a microscope. Entellan is also used in the study of plant and animal cells, bacteria, and fungi. It is particularly useful in the study of delicate specimens that require a clear, stable mounting medium.

properties

IUPAC Name

butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2.C5H8O2/c1-4-5-6-10-8(9)7(2)3;1-4(2)5(6)7-3/h2,4-6H2,1,3H3;1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLPIOPUASGRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

112966-33-3, 25608-33-7, 107404-23-9, 790662-24-7, 725715-04-8
Record name 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, graft
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112966-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl methacrylate-methyl methacrylate copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25608-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, block
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107404-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, triblock
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790662-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, diblock
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725715-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30909118
Record name Butyl 2-methylprop-2-enoate--methyl 2-methylprop-2-enoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Entellan

CAS RN

25608-33-7, 104673-14-5
Record name 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butyl 2-methylprop-2-enoate--methyl 2-methylprop-2-enoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.352
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Following the procedure of Example 26, hydroxyterminated methyl methacrylate (35%)n-butyl methacrylate (BMA) (65%) copolymer was prepared using the following amounts of materials: [(2-methyl-1-[2-(trimethylsiloxy)ethoxy]-1-propenyl)oxy]trimethylsilane, 0.51 g (1.85 mmol); MMA, 11 ml (103.7 mmol); BMA, 30 ml (188.5 mmol); tris(dimethylamino)sulfonium bifluoride, 20 mg (0.1 mmol); THF, 100 ml. Upon addition of the monomers the temperature rose to 48.6° from 20.6°. Evaporation of solvents and drying of the resultant residue gave 38.6 g of copolymer. GPC: Mn 22100, Mw 24500, D 1.11 (theor. Mw 20,215).
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Synthesis routes and methods II

Procedure details

Following the procedure of Example 46, hydroxy-terminated methyl methacrylate (35%)/n-butyl methacrylate (BMA) (65%) copolymer was prepared using the following amounts of materials: [(2-methyl-1-[2-(trimethylsiloxy)ethoxy]-1-propenyl)oxy]trimethylsilane, 0.51 g (1.85 mmol); MMA, 11 ml (103.7 mmol); BMA, 30 ml (188.5 mmol); tris(dimethylamino)sulfonium bifluoride, 20 mg (0.1 mmol); THF, 100 ml. Upon addition of the monomers the temperature rose to 48.6° from 20.6°. Evaporation of solvents and drying of the resultant residue gave 38.6 g of copolymer. GPC: Mn 22100, Mw 24500, D 1.11 (theor. Mw 20,215).
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Synthesis routes and methods III

Procedure details

(P-154): Butyl methacrylate-styrene copolymer (90/10)
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